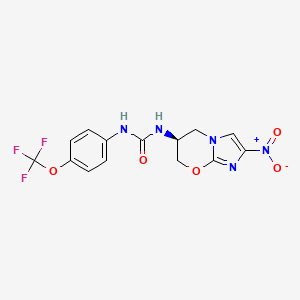
1-((S)-2-Nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazin-6-yl)-3-(4-trifluoromethoxy-phenyl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PA-1298 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.
Méthodes De Préparation
The synthesis of PA-1298 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve nucleophilic substitution, hydrolysis, and etherification reactions. Industrial production methods focus on optimizing these reactions to achieve high yields and purity. The use of cheap and easily available raw materials, mild experimental conditions, and simple operations are key factors in the industrial synthesis of PA-1298 .
Analyse Des Réactions Chimiques
PA-1298 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of PA-1298 can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
PA-1298 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, PA-1298 is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of polymers and other materials .
Mécanisme D'action
The mechanism of action of PA-1298 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, thereby modulating their activity. This can lead to various biological outcomes, depending on the specific pathway involved. For instance, PA-1298 may inhibit certain enzymes, leading to a decrease in the production of specific metabolites .
Comparaison Avec Des Composés Similaires
PA-1298 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include PA-824 and other nitroimidazole derivatives. Compared to these compounds, PA-1298 exhibits distinct reactivity and stability profiles, making it suitable for different applications.
Propriétés
Numéro CAS |
187235-48-9 |
|---|---|
Formule moléculaire |
C14H12F3N5O5 |
Poids moléculaire |
387.27 g/mol |
Nom IUPAC |
1-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C14H12F3N5O5/c15-14(16,17)27-10-3-1-8(2-4-10)18-12(23)19-9-5-21-6-11(22(24)25)20-13(21)26-7-9/h1-4,6,9H,5,7H2,(H2,18,19,23)/t9-/m0/s1 |
Clé InChI |
OOFRZDPLXWOZAD-VIFPVBQESA-N |
SMILES isomérique |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
SMILES canonique |
C1C(COC2=NC(=CN21)[N+](=O)[O-])NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



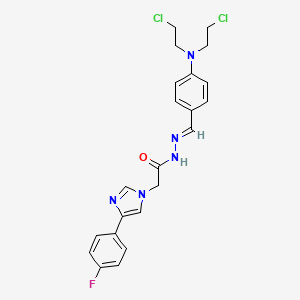


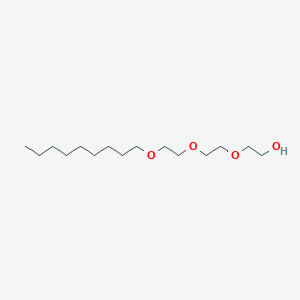



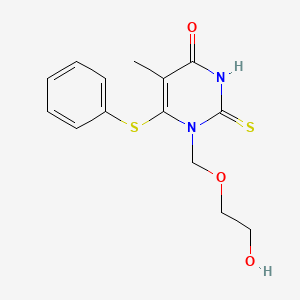
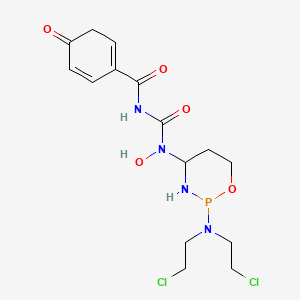
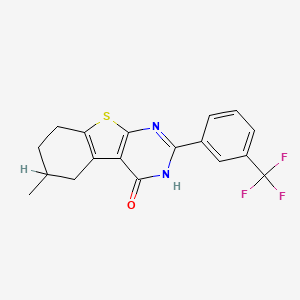
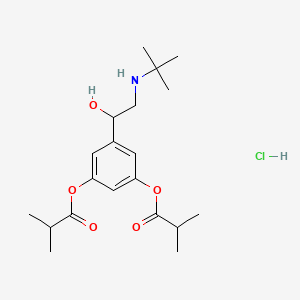
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)

